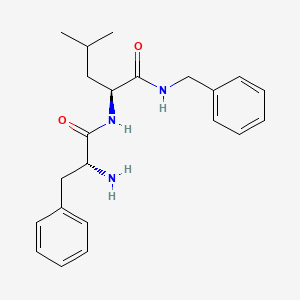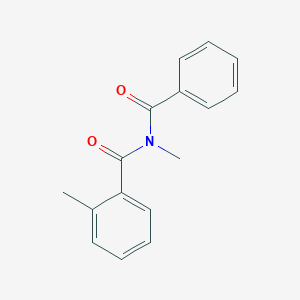
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and fluorophenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-fluorobenzene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of different fluorinated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromic acid, with reactions typically carried out under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions, with reactions performed in anhydrous ether.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Trifluoromethyl carboxylic acids
Reduction: Trifluoromethyl alcohols or amines
Substitution: Various fluorinated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials, such as fluoropolymers and fluorinated solvents.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism of action depends on the specific application and target system.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-ol
Uniqueness: 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one is unique due to its hydroxyl and methyl groups, which provide additional functionalization options compared to its similar compounds. This allows for greater versatility in chemical synthesis and application.
Eigenschaften
CAS-Nummer |
821789-44-0 |
|---|---|
Molekularformel |
C10H8F4O2 |
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H8F4O2/c1-9(16,10(12,13)14)8(15)6-2-4-7(11)5-3-6/h2-5,16H,1H3 |
InChI-Schlüssel |
KYDFGZVCUIZXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)

![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)






![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)


